Isotiocianato de etoxicarbonilo

Descripción general

Descripción

Ethoxycarbonyl isothiocyanate (ECITC) is a synthetic compound with a wide range of applications in a variety of scientific fields. It is a versatile compound that can be used as an intermediate in organic synthesis, as a reagent in biochemistry and molecular biology, and as a tool to study the structure and function of proteins. ECITC has been used to study the structure and function of a variety of proteins, including enzymes, transporters, and receptors. ECITC has also been used to study the mechanism of action of drugs and other compounds.

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos

El isotiocianato de etoxicarbonilo se usa como bloque de construcción en la síntesis de varios heterociclos . Los heterociclos son estructuras clave en muchos productos farmacéuticos y materiales orgánicos, lo que hace que esta aplicación sea particularmente importante.

Síntesis de 1,2,4-oxadiazolidina-3,5-diona

Este compuesto también se utiliza para la síntesis de 1,2,4-oxadiazolidina-3,5-diona . Este es un tipo de compuesto heterocíclico que tiene aplicaciones potenciales en varios campos, incluida la química medicinal.

Aplicaciones farmacéuticas

Los isotiocianatos, incluido el this compound, tienen una variedad de actividades biológicas y pueden usarse como tratamiento contra el cáncer, antioxidantes, antiinflamatorios y medicamentos antibacterianos .

Aplicaciones industriales

Además de sus aplicaciones farmacéuticas, los isotiocianatos tienen aplicaciones industriales amplias . Son reactivos importantes para la síntesis de pesticidas y otros productos químicos industriales.

Espectroscopia rotacional

El this compound se ha investigado mediante espectroscopia de microondas de transformada de Fourier de chorro supersónico . Esta investigación proporciona valores precisos de las constantes rotacionales y las constantes de acoplamiento cuadripolar de 14N, lo que lleva a determinaciones estructurales de los dos confórmeros del this compound .

Síntesis orgánica

El this compound se usa como una materia prima e intermedio importante en la síntesis orgánica . Es un componente crucial en la producción de una amplia gama de compuestos orgánicos.

Agroquímicos

Este compuesto también se utiliza en la síntesis de agroquímicos . Estos productos químicos se utilizan en la agricultura para proteger los cultivos de plagas y enfermedades, y para aumentar el rendimiento de los cultivos.

Tinte

Por último, el this compound se utiliza en la producción de tintes . Estas son sustancias que imparten color a un material. La industria de los tintes es un segmento clave de la industria química.

Mecanismo De Acción

Target of Action

Ethoxycarbonyl isothiocyanate is an organic intermediate that has been used in the synthesis of various compounds . .

Mode of Action

It is known that isothiocyanates can interact with biological molecules through their isothiocyanate group

Biochemical Pathways

Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can participate in a variety of organic reactions and have been widely used in the synthesis of pesticides, pharmaceuticals, dyes, and other organic products .

Result of Action

Isothiocyanates in general are known to induce selective degradation of cellular α- and β-tubulins by proteasomes .

Action Environment

The synthesis of ethoxycarbonyl isothiocyanate has been optimized to achieve a high yield, indicating that factors such as reaction temperature, reaction time, content of catalyst, and molar ratio of reactants can influence the synthesis process .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

Isothiocyanates have been shown to have antimicrobial properties against human pathogens

Molecular Mechanism

It is known that isothiocyanates can affect the function of transcription factors and ultimately the expression of networks of genes

Temporal Effects in Laboratory Settings

In laboratory settings, Ethoxycarbonyl isothiocyanate has been synthesized using an orthogonal test (L9(3 4)), with reaction temperature, reaction time, content of catalyst, and molar ratio of sodium thiocyanate to ethyl chloroformate being the main factors influencing the yield

Dosage Effects in Animal Models

The effects of Ethoxycarbonyl isothiocyanate at different dosages in animal models have not been documented. Isothiocyanates have been shown to have chemopreventive effects in animal models of gastric cancer .

Metabolic Pathways

Isothiocyanates are metabolized in the human body by absorption through the gastrointestinal mucosa after ingestion

Propiedades

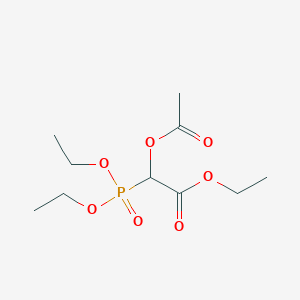

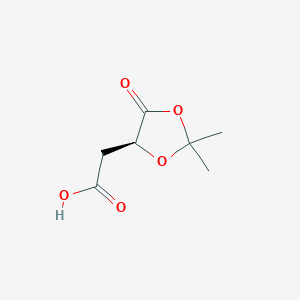

IUPAC Name |

ethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDECDAHYOJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

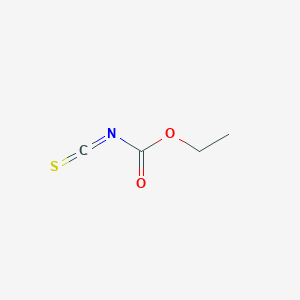

CCOC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167253 | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-04-0 | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQY39AV49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethoxycarbonyl Isothiocyanate?

A1: Ethoxycarbonyl isothiocyanate has the molecular formula C4H5NO2S and a molecular weight of 131.15 g/mol.

Q2: How is Ethoxycarbonyl Isothiocyanate synthesized?

A2: Ethoxycarbonyl isothiocyanate can be synthesized by reacting ethyl chloroformate with sodium thiocyanate. Researchers have explored various catalysts and conditions to optimize the yield and purity of the product. Some methods employ phase-transfer catalysts like Schiff bases [, ], PEG400 [], or TMEDA [] to facilitate the reaction.

Q3: Are there alternative synthetic routes to Ethoxycarbonyl Isothiocyanate?

A3: While the reaction of ethyl chloroformate with sodium thiocyanate remains the most common method, other approaches exist. For instance, one study reported obtaining ethoxycarbonyl isothiocyanate as a byproduct in the reaction of potassium thiocyanate with methyl or ethyl ester of chloroformic acid [].

Q4: What are the characteristic spectroscopic features of Ethoxycarbonyl Isothiocyanate?

A4: Rotational spectroscopy studies on ethoxycarbonyl isothiocyanate have identified two main conformers, TCC and GCC, distinguished by the arrangement of their backbone atoms []. These studies provided accurate values for rotational constants and 14N quadrupole coupling constants, enabling precise structural determination of these conformers.

Q5: Why is Ethoxycarbonyl Isothiocyanate considered a versatile reagent in heterocyclic chemistry?

A5: Ethoxycarbonyl isothiocyanate readily reacts with various nucleophiles, including amines, hydrazines, and amidines. This reactivity stems from the electrophilic carbon atom of the isothiocyanate group, making it a valuable building block for constructing diverse heterocyclic compounds.

Q6: Can you provide examples of heterocyclic systems synthesized using Ethoxycarbonyl Isothiocyanate?

A6: Ethoxycarbonyl isothiocyanate has been employed in synthesizing a broad range of heterocycles:

- Thiadiazoles: Reactions with hydrazine derivatives [], 2-cyanoethanoic acid hydrazide [], and 1,2,4-oxadiazoles [] have led to various substituted 1,3,4-thiadiazoles.

- Triazoles: Condensation with hydrazine derivatives under specific conditions yields substituted 1,2,4-triazoles [].

- s-Triazinthiones: Reactions with amidino compounds like amidines, isoureas, isothioureas, and guanidines afford s-triazinethiones [].

- Oxazolo-s-triazinones: Treatment of 2-amino-2-oxazolines with ethoxycarbonyl isothiocyanate yields 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones [].

- Thiazolo[3,2-a]-s-triazine-4-thio-2-ones: Reactions with 4,5-substituted 2-aminothiazoles give access to thiazolo[3,2-a]-s-triazine-4-thio-2-ones [].

- Fused β-carbolines: Ethoxycarbonyl isothiocyanate enables a three-step, one-pot synthesis of triazine-fused β-carbolines, specifically (1,3,5)triazino(1',2':1,6)pyrido(3,4-b)indol-4-ones [].

Q7: How does the structure of the nucleophile influence the reaction outcome with Ethoxycarbonyl Isothiocyanate?

A7: The nucleophile's structure plays a crucial role in determining regioselectivity and the final product. For example, reactions with 2-aminocyclohexeno[b]thiophene derivatives can yield either tetrahydrobenzo[b]thiophen-2-thiourea derivatives or cyclized annulated derivatives depending on the reaction conditions []. Similarly, reactions with 4,5-substituted 2-aminothiazoles may yield different products depending on the basicity of the aminothiazole and steric hindrance from substituents [].

Q8: Are there any notable rearrangements or side reactions observed in reactions involving Ethoxycarbonyl Isothiocyanate?

A8: Yes, certain reactions can exhibit rearrangements or lead to unexpected byproducts. For instance:

- N-N Substituent Exchange: Reactions with electron-deficient aminoazoles can involve an intramolecular N-N transacylation, leading to the elimination of HSCN [].

- Thiuram Disulfide Formation: Ethoxycarbonyl isothiocyanate can react with water to form a stable adduct with ethoxycarbonyldithiocarbamic acid, which can further oxidize to the corresponding thiuram disulfide [].

- Regioselectivity in Pyrene Reactions: Reactions with 2,7-di-tert-butylpyrene can produce different regioisomers and byproducts depending on the reaction time and the nature of the isothiocyanate (aliphatic vs. aromatic) [].

Q9: Besides heterocyclic synthesis, are there other applications of Ethoxycarbonyl Isothiocyanate?

A9: Ethoxycarbonyl isothiocyanate has found use in:

- Polymer Modification: It can introduce dithioester and thioamide groups into polymers like polystyrene and acrylonitrile copolymers [].

- Synthesis of Aromatic Carbonamides and Thiocarbonamides: Tin-mediated Friedel-Crafts reactions using ethoxycarbonyl isothiocyanate allow access to unconventionally substituted aromatic thiocarbonamides [].

- Preparation of Resins: Researchers have synthesized a polystyrene-modified ethoxycarbonyl thiourea resin (PSETU) with potential applications in metal ion adsorption, particularly for Au(III) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

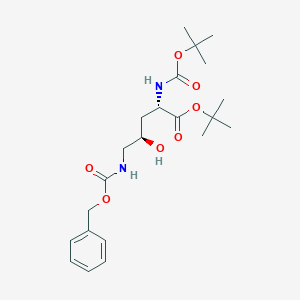

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)